Cefixime-13C,15N2

Catalog No.
S14411471
CAS No.
M.F
C16H15N5O7S2
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefixime-13C,15N2

Product Name

Cefixime-13C,15N2

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-(15N)azanyl-(213C,315N)1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H15N5O7S2

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1/i16+1,17+1,18+1

InChI Key

OKBVVJOGVLARMR-ANCPOVLJSA-N

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CS[13C](=[15N]3)[15NH2])SC1)C(=O)O

Cefixime-13C,15N2 is a stable isotopically labeled derivative of cefixime, which is a broad-spectrum cephalosporin antibiotic. The compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes into its molecular structure, enhancing its utility in pharmacokinetic studies and metabolic research. The molecular formula for Cefixime-13C,15N2 is C15H13N5O7S2, with a molecular weight of approximately 456.43 g/mol . It typically appears as a white or light yellow crystalline powder that is odorless or possesses a slight smell and is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but only slightly soluble in acetone and nearly insoluble in water .

Typical of cephalosporins, including hydrolysis and acylation. Hydrolysis can lead to the formation of inactive metabolites, while acylation reactions are crucial for its mechanism of action against bacterial cell walls. The compound's structure allows it to interact with penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis .

Cefixime-13C,15N2 exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against strains of Escherichia coli and Neisseria gonorrhoeae. The pharmacokinetic properties suggest that it maintains effective plasma concentrations over time, which is critical for its therapeutic action . The compound's isotopic labeling aids in tracing its metabolic pathways and understanding its pharmacodynamics in biological systems.

The synthesis of Cefixime-13C,15N2 involves several steps that incorporate the stable isotopes into the cefixime structure. Common methods include:

  • Starting Material Preparation: Utilizing precursors such as deacetyl cephalosporin C sodium salt.
  • Acylation Reaction: Reacting the precursor with benzoyl chloride under controlled pH conditions to form an acylated intermediate.
  • Incorporation of Isotopes: Using labeled reagents during synthesis to ensure the incorporation of carbon-13 and nitrogen-15 at specific positions within the cefixime molecule.
  • Purification: Extracting and purifying the final product using techniques like crystallization or chromatography .

Cefixime-13C,15N2 serves multiple applications in scientific research:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of cefixime in biological systems.
  • Metabolic Pathway Analysis: It aids in elucidating metabolic pathways of cephalosporins in microbial and mammalian systems.
  • Drug Development: Useful in developing new formulations or derivatives with improved efficacy or reduced resistance profiles against bacteria .

Studies involving Cefixime-13C,15N2 focus on its interactions with various biological molecules:

  • Protein Binding: Investigations into how cefixime binds to plasma proteins can influence its therapeutic efficacy.
  • Synergistic Effects: Research has shown potential synergistic effects when combined with other antibiotics against resistant bacterial strains.
  • Metabolic Interactions: Understanding how it interacts with enzymes involved in drug metabolism can provide insights into its pharmacokinetics .

Several compounds are structurally similar to Cefixime-13C,15N2, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
CeftriaxoneC16H17N3O7SBroader spectrum; effective against resistant strains
CeftazidimeC22H24N6O7S1Enhanced Gram-negative activity; different side chains
CephalexinC16H17N3O4SFirst-generation cephalosporin; less potent than cefixime
CefuroximeC16H16N4O6SSecond-generation; active against more resistant bacteria

Cefixime-13C,15N2 stands out due to its specific isotopic labeling which enhances its use in detailed pharmacological studies compared to other cephalosporins that do not possess such features .

The synthesis of cefixime-13C,15N2 relies on two primary strategies: biosynthetic precursor incorporation and chemical synthesis using isotopically enriched building blocks. Biosynthetic approaches, adapted from penicillin and cephalosporin C production, involve culturing Acremonium chrysogenum or related fungi in sulfur-depleted media supplemented with 1-13C-L-cysteine and 15N-labeled ammonium chloride. For example, in cephalosporin C biosynthesis, sulfur deprivation forces the organism to utilize exogenous cysteine, leading to site-specific 13C incorporation into the β-lactam carbonyl group. This method achieves >95% isotopic enrichment in the β-lactam ring, as confirmed by mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy.

Chemical synthesis routes, conversely, employ modular assembly of cefixime from 13C- and 15N-labeled intermediates. The β-lactam core is constructed via a [2+2] cycloaddition between a 13C-labeled thiazolidine carboxylic acid and a 15N-enriched azetidinone derivative. Key steps include:

  • Isotopic labeling of the cephem nucleus: Introduction of 13C at the C3 position through reaction with 13C-cyanide in the presence of a palladium catalyst.
  • Amination with 15N sources: The exocyclic amine group at C7 is functionalized using 15N-ammonia or hydroxylamine, achieving 98% isotopic purity.

A comparative analysis of these methodologies reveals trade-offs in yield and isotopic specificity (Table 1).

Table 1: Comparison of Biosynthetic and Chemical Labeling Strategies

ParameterBiosynthetic MethodChemical Synthesis
Isotopic Purity (13C)95–99%98–99%
Isotopic Purity (15N)90–95%98–99%
Production ScaleMilligramMulti-gram
Site SpecificityHighModerate
Reference

Optimization of 13C/15N Enrichment in β-Lactam Ring Systems

Achieving high isotopic enrichment in cefixime-13C,15N2 necessitates precise control over metabolic fluxes and reaction equilibria. In biosynthetic systems, sulfur limitation in growth media enhances the incorporation efficiency of 1-13C-L-cysteine into the β-lactam carbonyl. For instance, replacing sulfate with 1-13C-L-cysteine in Acremonium chrysogenum cultures increased 13C enrichment from 75% to 99% in cephalosporin C derivatives. Similarly, 15N labeling is optimized by substituting natural-abundance ammonium salts with 15N-enriched equivalents in both fermentation media and chemical reaction buffers.

Critical factors influencing enrichment include:

  • Precursor concentration: Supraphysiological levels (≥10 mM) of 1-13C-L-cysteine induce metabolic bottlenecks, reducing incorporation efficiency by 20–30%.
  • Enzymatic selectivity: TEM-1 β-lactamase variants with enhanced acyl-enzyme intermediate stability improve retention of 13C labels during β-lactam ring modifications.
  • Purification protocols: High-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., tetrabutylammonium phosphate) separates 13C/15N-labeled cefixime from unlabeled isoforms, achieving >99% isotopic purity.

Isotope-edited FTIR difference spectroscopy confirms site-specific labeling by detecting characteristic shifts in β-lactam carbonyl stretching frequencies (Δν = 45 cm⁻¹ for 13C vs. 12C).

Catalytic Systems for Site-Specific Isotopic Labeling

Site-specific isotopic labeling of cefixime-13C,15N2 exploits enzymatic and transition-metal catalysts to direct isotopes to predetermined positions. Penicillin acylases and cephalosporin C acylases are pivotal in biosynthetic routes, cleaving endogenous side chains to expose reactive sites for isotopic incorporation. For example, a mutant cephalosporin C acylase from Pseudomonas sp. (CPCA-Mut3) selectively hydrolyzes the aminoadipoyl side chain of 13C-labeled cephalosporin C, enabling subsequent introduction of 15N at the C7 position via reductive amination.

In chemical synthesis, palladium-catalyzed cross-couplings mediate isotopic transfer. A notable example is the Suzuki-Miyaura reaction between 13C-arylboronic acids and brominated cephem intermediates, which installs 13C labels at the C3’ position with 97% efficiency. Meanwhile, enzymatic transpeptidation using Streptomyces sortases facilitates 15N incorporation into the peptide side chains without disturbing the β-lactam core.

Table 2: Catalytic Systems for Isotope Labeling

CatalystIsotopeLabeling SiteEfficiencyReference
CPCA-Mut3 acylase15NC7 amine95%
Pd(PPh3)413CC3’ aryl97%
TEM-1 β-lactamase13Cβ-lactam CO99%

The analytical characterization of Cefixime-13C,15N2 represents a sophisticated application of isotopic labeling technology in pharmaceutical analysis [1] [2]. This isotopically labeled variant of cefixime incorporates carbon-13 and nitrogen-15 isotopes, which possess distinct nuclear magnetic and vibrational properties that enable advanced analytical techniques for comprehensive molecular characterization [3] [4]. The compound maintains the fundamental structure of the third-generation cephalosporin antibiotic while providing enhanced analytical capabilities through its isotopic signature [1] [2].

The isotopic labeling of cefixime with carbon-13 and nitrogen-15 isotopes creates unique analytical opportunities that are not available with the naturally abundant compound [5] [6]. These stable isotopes serve as internal molecular markers that can be detected and quantified using multiple analytical approaches, providing complementary information about molecular structure, dynamics, and interactions [7] [8]. The strategic placement of isotopic labels within the cefixime structure enables researchers to interrogate specific molecular regions and monitor conformational changes with unprecedented precision [9] [10].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

Nuclear Magnetic Resonance spectroscopy represents the most powerful and definitive technique for assessing the isotopic purity of Cefixime-13C,15N2 [11] [7]. The technique exploits the fundamental magnetic properties of carbon-13 and nitrogen-15 nuclei, which possess nuclear spin and can be directly observed in nuclear magnetic resonance experiments [12] [8]. Unlike carbon-12 and nitrogen-14, these isotopes are nuclear magnetic resonance-active and provide distinct spectroscopic signatures that enable precise quantification of isotopic enrichment levels [13] [14].

The nuclear magnetic resonance-based isotopic purity assessment relies on the direct observation of carbon-13 and nitrogen-15 resonances in the labeled compound [5] [15]. Modern high-field nuclear magnetic resonance spectrometers can detect these isotopes with exceptional sensitivity, allowing for accurate determination of isotopic enrichment percentages [16] [17]. The technique provides site-specific information about isotopic incorporation, enabling researchers to verify that the isotopic labels are positioned at the intended molecular locations within the cefixime structure [7] [8].

ParameterCarbon-13 AnalysisNitrogen-15 Analysis
Chemical Shift Range0-220 ppm-400 to +900 ppm
Typical Enrichment99% minimum98% minimum
Detection Sensitivity0.1% enrichment0.5% enrichment
Quantification Precision±0.5%±1.0%
Analysis Time30-60 minutes60-120 minutes

The quantitative analysis of isotopic purity through nuclear magnetic resonance involves comparing the integrated intensities of isotopically labeled resonances with those of natural abundance standards [14] [18]. This approach provides highly accurate measurements of isotopic enrichment levels, typically achieving precision levels of ±0.5% for carbon-13 and ±1.0% for nitrogen-15 [5] [15]. The method is particularly valuable for pharmaceutical applications where precise knowledge of isotopic composition is critical for quantitative analysis and metabolic studies [19] [20].

Advanced nuclear magnetic resonance techniques such as isotope-edited total correlation spectroscopy have been developed specifically for isotopic purity assessment [14] [8]. These methods filter nuclear magnetic resonance spectra based on isotopic composition, creating separate spectra for labeled and unlabeled molecules that can be directly compared for quantitative analysis [7] [14]. The technique demonstrates low technical error rates, typically achieving 6.6% accuracy for metabolites in the millimolar concentration range, with detection capabilities extending to concentrations below 10 micromolar [14] [8].

The application of nuclear magnetic resonance spectroscopy to Cefixime-13C,15N2 characterization also provides valuable structural information beyond isotopic purity assessment [9] [10]. The technique can confirm the structural integrity of the labeled compound and verify the positions of isotopic labels within the molecular framework [5] [7]. This structural verification is essential for ensuring that the isotopic labeling process has not altered the fundamental chemical properties of the cefixime molecule [18] [17].

Isotope-Edited Infrared (IR) Spectroscopy in β-Lactam Conformational Analysis

Isotope-edited infrared spectroscopy represents a specialized analytical technique that exploits the vibrational frequency shifts caused by isotopic substitution to provide detailed information about β-lactam conformational properties [9] [21]. The technique is particularly powerful for analyzing Cefixime-13C,15N2 because the carbon-13 and nitrogen-15 isotopes create characteristic shifts in vibrational frequencies that can be resolved using high-resolution infrared spectrometers [22] [10]. This approach enables researchers to study conformational changes and molecular interactions with exceptional specificity and sensitivity [9] [21].

The fundamental principle of isotope-edited infrared spectroscopy relies on the isotopic shift phenomenon, where the substitution of lighter isotopes with heavier ones results in lower vibrational frequencies [9] [23]. For β-lactam compounds like Cefixime-13C,15N2, the carbon-13 substitution in the β-lactam carbonyl group typically produces a frequency shift of approximately 45 wavenumbers, which is easily resolved by modern Fourier-transform infrared spectrometers [9] [21]. Similarly, nitrogen-15 substitution creates characteristic shifts that can be monitored to assess conformational changes in the β-lactam ring system [23] [22].

Vibrational ModeNatural Abundance (cm⁻¹)Carbon-13 Labeled (cm⁻¹)Isotopic Shift (Δν)
β-Lactam C=O Stretch1765-17701720-172545
Amide C=O Stretch1650-16801610-164035-40
C-N Stretch1200-12501180-123020-25
Ring Deformation800-900785-88515-20

The isotope-edited infrared difference spectroscopy approach involves acquiring infrared spectra of both the natural abundance and isotopically labeled compounds under identical conditions [21] [10]. The difference spectrum, obtained by subtracting the labeled spectrum from the unlabeled spectrum, reveals only those vibrational modes that are directly affected by isotopic substitution [9] [23]. This technique effectively eliminates spectral contributions from unchanged molecular regions, providing enhanced selectivity for studying specific functional groups within the cefixime structure [21] [22].

The application of isotope-edited infrared spectroscopy to β-lactam conformational analysis has revealed important insights into the structural dynamics of cephalosporin antibiotics [9] [21]. The technique can detect subtle conformational changes that occur upon molecular interactions, such as binding to target proteins or changes in solution conditions [23] [10]. The high sensitivity of the method allows for the detection of conformational changes that involve less than 1% of the total molecular population, making it particularly valuable for studying weak molecular interactions [21] [22].

Advanced applications of isotope-edited infrared spectroscopy include stopped-flow kinetic measurements that can monitor conformational changes in real-time [21] [10]. These experiments provide temporal resolution of molecular events, enabling researchers to study the kinetics of conformational transitions and identify intermediate states in molecular recognition processes [9] [23]. The technique has been successfully applied to study the interaction of β-lactam antibiotics with their target enzymes, revealing discrete steps in the molecular recognition and binding process [21] [22].

High-Resolution Mass Spectrometry for Isotopic Distribution Profiling

High-resolution mass spectrometry serves as the definitive analytical technique for comprehensive isotopic distribution profiling of Cefixime-13C,15N2 [24] [25]. The technique provides unprecedented accuracy and precision in determining the isotopic composition of labeled compounds, enabling researchers to characterize complex isotopic patterns with exceptional detail [26] [27]. Modern high-resolution mass spectrometers, including orbitrap and Fourier-transform ion cyclotron resonance instruments, can resolve isotopic variants with mass differences as small as 0.001 atomic mass units [28] [29].

The isotopic distribution profiling of Cefixime-13C,15N2 involves the analysis of complex isotopic patterns that arise from the presence of multiple isotopic labels within a single molecule [24] [25]. The compound exhibits a characteristic isotopic envelope that reflects the convolution of natural isotopic abundances with the artificially introduced carbon-13 and nitrogen-15 labels [30] [29]. High-resolution mass spectrometry can deconvolute these complex patterns to provide quantitative information about the isotopic composition at each labeled position [27] [31].

Mass ResolutionIsotopic SeparationAccuracy (ppm)Precision (%)Analysis Time
50,000 FWHMBaseline resolved±2±55-10 minutes
100,000 FWHMComplete resolution±1±210-15 minutes
240,000 FWHMUltra-high resolution±0.5±115-30 minutes
1,000,000 FWHMMaximum resolution±0.2±0.530-60 minutes

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

456.03871480 g/mol

Monoisotopic Mass

456.03871480 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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